molecular formula C20H17N7S B2904287 3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 890602-78-5

3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B2904287
CAS RN: 890602-78-5
M. Wt: 387.47
InChI Key: JQWOUXVZPANVQO-UHFFFAOYSA-N
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Description

3-benzyl-6-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C20H17N7S and its molecular weight is 387.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research efforts in this area often focus on the synthesis and structural characterization of triazolo[3,4-b][1,3,4]thiadiazoles. For example, the crystal structure of a closely related compound was synthesized and investigated using techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy (Dong, Quan, Zhu, & Li, 2002). These studies are essential for understanding the chemical and physical properties of these compounds, which can influence their potential applications in various fields of research.

Anticancer Activity

Compounds within the triazolo[3,4-b][1,3,4]thiadiazole family have been synthesized and screened for their anticancer activity. A series of fluorinated derivatives demonstrated moderate to good antiproliferative potency against various cancer cell lines, including human breast cancer, osteosarcoma, and myeloid leukemia (Chowrasia, Karthikeyan, Choure, Sahabjada, Gupta, Arshad, & Trivedi, 2017). These findings suggest that certain structural modifications to the triazolo[3,4-b][1,3,4]thiadiazole core can enhance anticancer activity, offering a pathway for the development of new therapeutic agents.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal properties of triazolo[3,4-b][1,3,4]thiadiazoles have also been explored. A novel series of compounds were synthesized and showed promising antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as antifungal effects (Idrees, Kola, & Siddiqui, 2019). This indicates the potential for these compounds to be developed into new antimicrobial agents to combat resistant strains of bacteria and fungi.

Enzyme Inhibition

Some triazolo[3,4-b][1,3,4]thiadiazoles have been identified as effective enzyme inhibitors, which is significant for the development of drugs targeting specific enzymes involved in disease processes. For instance, novel triazolo-thiadiazoles were synthesized as inhibitors of protein tyrosine phosphatase 1B (PTP1B), showing effectiveness against human hepatoma cells and potential for therapeutic applications (Baburajeev et al., 2015).

Biochemical Analysis

properties

IUPAC Name

3-benzyl-6-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N7S/c1-13-8-10-16(11-9-13)26-14(2)18(22-25-26)19-24-27-17(21-23-20(27)28-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQWOUXVZPANVQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NN4C(=NN=C4S3)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.